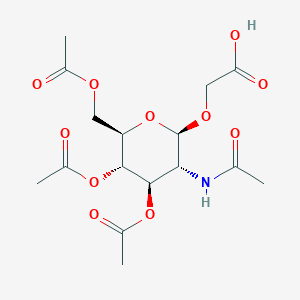

Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside

説明

Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) with acetyl groups at the 3-, 4-, and 6-hydroxyl positions and a carboxymethyl substituent at the anomeric oxygen. This compound belongs to the family of acetylated glucosamine glycosides, which are critical intermediates in carbohydrate chemistry for synthesizing glycoconjugates, glycopeptides, and bioactive molecules. The carboxymethyl group enhances water solubility compared to alkyl or aryl substituents, making it valuable in biomedical applications such as drug delivery or enzyme substrate studies .

特性

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO11/c1-7(18)17-13-15(27-10(4)21)14(26-9(3)20)11(5-24-8(2)19)28-16(13)25-6-12(22)23/h11,13-16H,5-6H2,1-4H3,(H,17,18)(H,22,23)/t11-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAIRZMRBOGXLF-JPIRQXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 693800-24-7) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₁₁ |

| Molecular Weight | 405.35 g/mol |

| CAS Number | 693800-24-7 |

1. Inhibition of Glycosaminoglycan Synthesis

Research indicates that derivatives of 2-acetamido-2-deoxy-D-glucose (GlcNAc), including the compound , exhibit inhibitory effects on glycosaminoglycan (GAG) synthesis. A study demonstrated that certain acetylated GlcNAc analogs significantly reduced the incorporation of D-[3H]glucosamine into cellular GAGs. This effect was attributed to competition for metabolic pathways and dilution of specific activities in the synthesis process .

2. Impact on Protein Synthesis

The compound also appears to influence protein synthesis. In a controlled environment using primary hepatocytes, it was observed that the introduction of certain GlcNAc derivatives led to a decrease in total protein synthesis. Specifically, one analog demonstrated a reduction to approximately 60% of control levels, suggesting a potential mechanism involving uridine trapping and depletion of UTP pools necessary for protein synthesis .

Case Study 1: Hepatocyte Culture Experiment

In an experiment involving hepatocyte cultures treated with various GlcNAc analogs, it was found that:

- Compound 8 (related to the target compound) at a concentration of 1.0 mM resulted in GAG size reduction from approximately 77 kDa to about 40 kDa.

- The inhibition was reversible with exogenous uridine supplementation, indicating a metabolic interference rather than direct cytotoxicity .

Case Study 2: Comparative Analysis with Other Analogues

A comparative study highlighted the differences in biological activity between various acetylated GlcNAc derivatives:

| Compound | Effect on GAG Synthesis | Effect on Protein Synthesis |

|---|---|---|

| Carboxymethyl GlcNAc | Significant reduction | Moderate inhibition |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose | Lower impact | No significant effect |

| 1-deoxy-GlcNAc analogue | Minimal reduction | No effect |

This table illustrates the varying degrees of biological activity among related compounds, underscoring the unique properties of carboxymethyl derivatives.

類似化合物との比較

Methyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS 2771-48-4)

- Structure: Methyl group at the anomeric position instead of carboxymethyl.

- Properties :

- Lower solubility in water due to the hydrophobic methyl group.

- Common as a protected intermediate in oligosaccharide synthesis.

- Applications : Used in glycosylation reactions to build complex glycans. The methyl group is easily cleaved under acidic conditions .

(4'-Nitrophenyl)-2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS 13089-27-5)

- Structure: Nitrophenyl group at the anomeric position.

- Properties :

- Chromogenic properties due to the nitrophenyl group, enabling UV-Vis detection.

- Reduced stability under basic conditions due to the electron-withdrawing nitro group.

- Applications: Acts as a substrate for glycosidase enzyme assays, where hydrolysis releases the colored nitrophenolate ion .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside (CAS 4171-69-1)

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

4-Nitrophenyl 2-Acetamido-6-O-acetyl-2-deoxy-alpha-D-galactopyranoside (CAS 14948-96-0)

- Structure : Differs in sugar configuration (galactose vs. glucose) and substitution pattern.

- Properties :

- Substrate specificity for galactosidases rather than glucosidases.

- Similar chromogenic utility as nitrophenyl derivatives.

- Applications : Enzyme activity assays in galactose-metabolizing pathways .

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

- Carboxymethyl Group : Enhances hydrophilicity and ionic character, enabling aqueous-phase reactions. This contrasts with methyl or benzyl analogs, which require organic solvents .

- Acetyl Protecting Groups: Common across all analogs for blocking hydroxyl groups during synthesis. The tri-O-acetyl configuration stabilizes the pyranose ring and prevents undesired side reactions .

Data Table: Key Properties of Compared Compounds

| Compound Name | Anomeric Substituent | CAS Number | Molecular Weight | Key Application |

|---|---|---|---|---|

| Carboxymethyl 2-(Acetylamino)-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | Carboxymethyl | Not Available | ~450 (estimated) | Drug delivery, enzyme substrates |

| Methyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | Methyl | 2771-48-4 | 389.34 | Glycan synthesis intermediate |

| (4'-Nitrophenyl)-2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | 4-Nitrophenyl | 13089-27-5 | 526.45 | Glycosidase assays |

| Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside | Benzyl | 4171-69-1 | 581.7 | Antiviral glycopeptide synthesis |

| 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | Azidoethyl | Not Available | 318.28 | Bioconjugation via click chemistry |

準備方法

Glycosyl Donor Preparation and Protection Strategies

The synthesis begins with the preparation of acetylated glucopyranosyl derivatives, which serve as glycosyl donors. The key intermediate, 2-(acetylamino)-2-deoxy-D-glucopyranose 3,4,6-triacetate, is typically prepared by acetylation of 2-acetamido-2-deoxy-D-glucopyranose under controlled conditions.

- Acetylation : Treatment of 2-acetamido-2-deoxy-D-glucopyranose with acetic anhydride in the presence of a base like pyridine leads to selective triacetylation at the 3, 4, and 6 positions, yielding the triacetylated glucopyranose derivative. This step is crucial for protecting hydroxyl groups to prevent side reactions during glycosylation.

| Parameter | Value/Condition |

|---|---|

| Reagents | Acetic anhydride, Pyridine |

| Temperature | Room temperature to mild heat |

| Product Purity | High, confirmed by NMR |

| Yield | Typically >80% |

| Physical State | Solid, melting point 65-75 °C |

Glycosylation to Form Beta-D-Glucopyranoside Derivatives

The triacetylated glucopyranosyl donors are then reacted with suitable acceptors to form beta-D-glucopyranoside linkages. For example, condensation with alcohols or other nucleophiles under acidic catalysis forms the glycosidic bond.

Catalytic Acid-Mediated Glycosylation : Using p-toluenesulfonic acid or mercury(II) iodide as catalysts in solvents like 1,2-dichloroethane facilitates the formation of glycosidic bonds. Molecular sieves (3 Å) are employed to remove water and drive the reaction forward.

Example : Reaction of 3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl chloride with 1-octadecanol in the presence of mercury(II) iodide affords octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside in 80% yield.

| Step | Conditions/Details | Yield (%) |

|---|---|---|

| Glycosyl donor | 3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl chloride | - |

| Acceptor | 1-Octadecanol | - |

| Catalyst | Mercury(II) iodide | - |

| Solvent | 1,2-Dichloroethane | - |

| Temperature | 20-25 °C | - |

| Molecular sieves | 3 Å | - |

| Isolated Product | Octadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | 80 |

Introduction of Carboxymethyl Group

The carboxymethyl substitution on the glucopyranoside is introduced typically via reaction with haloacetic acid derivatives or carboxymethylating agents under basic or neutral conditions.

Carboxymethylation : The hydroxyl group (often at C-2 or C-3 position) is reacted with sodium chloroacetate or similar reagents to introduce the carboxymethyl moiety. This reaction is usually performed in aqueous or mixed solvent systems with controlled pH to avoid hydrolysis of acetyl groups.

Literature reports suggest that selective carboxymethylation can be achieved without deacetylation when reaction conditions are optimized.

Deacetylation and Final Purification

Depending on the desired final compound, partial or complete deacetylation may be performed using catalytic amounts of sodium methoxide in methanol or dilute acid hydrolysis.

Catalytic Deacetylation : Sodium methoxide catalyzes the removal of acetyl groups under mild conditions, preserving the glycosidic bond and other sensitive functionalities.

Acid Hydrolysis : Dilute sulfuric acid treatment at controlled temperatures can selectively hydrolyze protecting groups.

These steps are carefully monitored by NMR and chromatography to ensure the integrity of the carboxymethyl and acetylamino functionalities.

Characterization and Structural Confirmation

NMR Spectroscopy : ^1H and ^13C NMR confirm the presence and position of acetyl, acetylamino, and carboxymethyl groups.

X-ray Crystallography : Single-crystal X-ray diffraction has been employed to determine the three-dimensional structure of related triacetylated glucopyranosyl derivatives, confirming the stereochemistry and substitution pattern.

Computational Analysis : Ab initio calculations support the charge distribution and stability of the synthesized compounds.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Triacetylation | Acetic anhydride, pyridine | Protects hydroxyl groups | >80 |

| 2 | Glycosylation | Glycosyl chloride, alcohol, HgI2 catalyst, 3 Å molecular sieves, 1,2-dichloroethane, 20-25 °C | Forms glycosidic bond | ~80 |

| 3 | Carboxymethylation | Sodium chloroacetate or equivalent | Introduces carboxymethyl group | Variable |

| 4 | Deacetylation (optional) | Sodium methoxide in methanol or dilute H2SO4 | Removes acetyl groups selectively | Controlled |

| 5 | Purification & Characterization | Chromatography, NMR, X-ray crystallography | Confirms structure and purity | - |

Research Findings and Notes

The preparation of Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside requires careful control of protection and deprotection steps to maintain the integrity of sensitive functional groups.

Catalytic acid-mediated glycosylation and the use of molecular sieves are critical for high yields and selectivity.

Carboxymethylation must be optimized to avoid undesired hydrolysis of acetyl protecting groups.

Structural studies via X-ray crystallography and NMR provide definitive proof of substitution patterns and stereochemistry.

The overall synthetic route is modular, allowing variation in glycosyl acceptors and protecting groups for derivative synthesis.

Q & A

Q. What are the critical steps in synthesizing Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside, and how do protecting groups influence the process?

- Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. Key steps include:

- Selective acetylation : The 3-O, 4-O, and 6-O positions are acetylated to prevent unwanted reactivity during glycosylation .

- Carboxymethyl introduction : The 2-acetylamino group is functionalized via carboxymethylation under alkaline conditions, ensuring regioselectivity .

- Glycosidic bond formation : Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-galactopyranosyl derivatives) are used with Lewis acid catalysts (e.g., BF₃·Et₂O) to achieve stereocontrol .

Protecting groups (e.g., acetyl, benzylidene) prevent side reactions and direct regiochemistry. For example, benzylidene groups stabilize intermediates during oligosaccharide assembly .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify anomeric protons (δ 4.5–5.5 ppm) and carbons (δ 90–110 ppm) to confirm glycosidic linkage stereochemistry (α/β). Acetyl methyl groups appear at δ 2.0–2.2 ppm .

- HSQC/HMBC : Correlate protons and carbons to resolve complex acetylated sugar networks .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ adducts) and fragmentation patterns confirm substitution sites .

Q. What purification techniques are effective for isolating this compound after synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (for acetylated intermediates) or dichloromethane/methanol (for polar derivatives) .

- HPLC : Reverse-phase C18 columns resolve closely related acetylated isomers using acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during glycosidic bond formation?

- Methodological Answer :

- Anomeric Effect : Use bulky protecting groups (e.g., benzyl) to favor β-linkages via axial attack .

- Catalytic Systems : BF₃·Et₂O promotes β-selectivity, while AgOTf/Ph₂SO enhances α-selectivity in trichloroacetimidate couplings .

- Validation : Compare NMR coupling constants (J₁,₂ ≈ 3–4 Hz for β; 7–8 Hz for α) and NOE correlations .

Q. How does the acetylation pattern influence interactions with glycosidases, and what experimental approaches elucidate this?

- Methodological Answer :

- Enzyme Assays : Use β-glucosidase inhibition assays (e.g., p-nitrophenyl glycoside substrates) to test competitive inhibition. Acetyl groups at 3-O,4-O,6-O hinder enzyme binding due to steric bulk .

- Kinetic Studies : Measure values via Lineweaver-Burk plots. Partial deacetylation (e.g., selective 6-O removal) can restore substrate activity .

- X-ray Crystallography : Co-crystallize the compound with glycosidases to map active-site interactions .

Q. What in vitro models are appropriate for studying this compound’s role in cell adhesion, and how can data discrepancies be resolved?

- Methodological Answer :

- Cell-Based Assays : Use immobilized glycoconjugates in adhesion assays with leukocytes or cancer cells. Acetylated derivatives reduce binding affinity to selectins compared to deacetylated analogs .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) between the compound and adhesion receptors (e.g., E-selectin) .

- Data Contradictions : Reconcile conflicting results by standardizing acetylation levels (via HPLC purity checks) and controlling pH (affects carboxymethyl group ionization) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。